7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a chemical compound with the molecular formula C7H8N2O2 . It is a yellow solid with a molecular weight of 152.15 . The IUPAC name for this compound is 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-ol .
Molecular Structure Analysis
The InChI code for 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is 1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” is a chemical compound that has been used in the synthesis of novel derivatives with potential biological activity . These derivatives have been evaluated for their cytotoxicity against various cancer cell lines .
- Methods of application or experimental procedures : The compound is used as a building block in the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . The synthesis involves various chemical reactions and the use of different reagents. The resulting compounds are then tested for their cytotoxicity using the MTT cell proliferation assay .
- Results or outcomes : Some of the synthesized compounds showed moderate cytotoxicity activity against the cancer cell lines . The structure-activity relationships (SARs) and pharmacological results indicated that the introduction of phenylpyridine-carboxamide scaffold was beneficial for the activity .
Synthesis of New Fused Pyrano [4,3-b]pyridines
- Summary of the application : This compound has been used in the synthesis of new fused pyrano [4,3-b]pyridines . These new compounds have been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .
- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .
Synthesis of Condensed Triazolo[4,3-c]pyrimidines
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of novel dihydro-5H-pyrano[3’,4’:5’,6’]pyrido[2,3-d]-1,2,4-triazolo[4,3-c]pyrimidines .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine .
- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .
Synthesis of New Condensed Derivatives of Pyrano
- Summary of the application : This compound has been used in the synthesis of new condensed derivatives of pyrano .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .
- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .
Synthesis and Pharmacological Activities of Pyrano[2,3-d]
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of new compounds with potential pharmacological activities .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano .
- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .
Safety And Hazards
properties
IUPAC Name |
2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTUQJUCRQZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)NN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol |
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